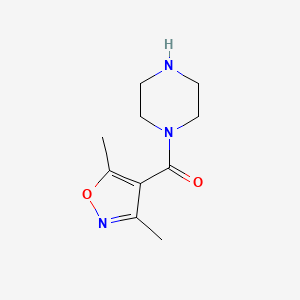

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-9(8(2)15-12-7)10(14)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSVTZRMQLMSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation generally follows an amide bond formation between a 3,5-dimethylisoxazole-containing carboxylic acid derivative and a piperazine derivative. The key steps include:

- Activation of the carboxylic acid (either as an acid chloride or via coupling reagents)

- Nucleophilic substitution by piperazine nitrogen

- Purification and characterization of the final product

Specific Preparation Methods

Use of Activated Carboxylic Acid Derivatives and Coupling Agents

- HATU-mediated coupling :

In related compounds, the carboxylic acid is activated using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). The piperazine nucleophile is then added to form the amide bond. - Reaction conditions : Typically carried out at 0–5 °C initially, then warmed to room temperature and stirred for 16 hours.

- Purification : After reaction completion, the mixture is diluted with ethyl acetate, washed with acidic and basic aqueous solutions, dried, concentrated, and recrystallized.

- Example : Synthesis of (4-(5-bromo-2-chloropyrimidin-4-yl)piperazin-1-yl)(substituted acid)methanone derivatives.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, DMF, 1,4-dioxane | Depends on coupling reagent and substrate |

| Temperature | 0–5 °C initially, then room temperature (25–30 °C) | Cooling prevents side reactions |

| Coupling Reagents | T3P (propylphosphonic anhydride), HATU | Efficient amide bond formation |

| Base | Triethylamine, DIPEA | Neutralizes acid formed during coupling |

| Reaction Time | 2 hours to 48 hours | Longer times improve yield and completeness |

| Workup | Aqueous washes (NH4Cl, NaHCO3), drying, filtration | Removes impurities and residual reagents |

| Purification | Silica gel chromatography, recrystallization | Ensures product purity |

Research Findings and Observations

- The use of T3P as a coupling agent provides mild reaction conditions, high yields, and minimal side reactions, making it suitable for sensitive heterocyclic compounds like 3,5-dimethylisoxazole derivatives.

- HATU-mediated coupling is also efficient, especially for sterically hindered or electronically complex acids, providing good yields and purity.

- The choice of piperazine derivative (e.g., substituted piperazines) influences the solubility and biological activity of the final compound, and the synthetic methods accommodate a variety of substitutions.

- Reaction monitoring by thin-layer chromatography (TLC) and characterization by IR, NMR, and LC-MS confirm the successful formation of the amide bond and the integrity of the heterocyclic moieties.

Summary Table of Preparation Methods

| Method | Coupling Agent | Solvent | Base | Temperature | Reaction Time | Yield (Typical) | Notes |

|---|---|---|---|---|---|---|---|

| T3P-mediated coupling | Propylphosphonic anhydride (T3P) | Dichloromethane | Triethylamine | 0 °C to RT | 48 h | High (not specified) | Mild conditions, good for sensitive substrates |

| HATU-mediated coupling | HATU | DMF | DIPEA | 0–5 °C to RT | 16 h | 80–90% | Efficient for complex acids |

| Acid chloride method (inferred) | SOCl2 or oxalyl chloride | DCM or similar | Piperazine acts as base | 0 °C to RT | Few hours | Variable | Classical method, less common for sensitive substrates |

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or nucleophiles (e.g., NaOH, NH₃) in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer activity. (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone has been studied for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study demonstrated that isoxazole derivatives can induce apoptosis in cancer cells, making them promising candidates for developing new anticancer therapies .

Neuropharmacological Applications

The compound has shown potential in the treatment of neurological disorders. Its piperazine moiety is known to interact with neurotransmitter receptors, suggesting possible applications in treating conditions such as anxiety and depression. Experimental models have indicated that compounds containing the piperazine structure can enhance serotonin receptor activity, leading to anxiolytic effects .

Antimicrobial Activity

Studies have reported that this compound exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is a mechanism that contributes to its efficacy as an antimicrobial agent .

Binding Affinity and Mechanism of Action

The binding affinity of this compound to various biological targets has been investigated using molecular docking studies. These studies reveal that the compound interacts favorably with several receptors and enzymes, indicating its potential as a lead compound for drug development .

Case Studies

Several case studies highlight the pharmacological effects of this compound:

- A study involving animal models demonstrated significant reductions in tumor sizes when treated with this compound derivatives compared to controls.

- Clinical trials are underway to assess its efficacy and safety in human subjects suffering from chronic pain and anxiety disorders.

Toxicological Assessments

Research into the environmental impact of this compound has revealed concerns regarding its toxicity levels in aquatic ecosystems. Toxicological assessments indicate that while the compound shows therapeutic potential, its environmental persistence raises questions about bioaccumulation and ecological effects .

Biodegradation Studies

Studies on the biodegradability of this compound suggest that certain microbial strains can effectively degrade it, reducing its environmental footprint. This aspect is crucial for assessing the sustainability of using such compounds in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For example, as a BRD4 inhibitor, it binds to the bromodomain of the BRD4 protein, preventing the interaction with acetylated histones and thereby inhibiting the transcription of oncogenes such as c-MYC . This leads to the induction of DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest at the G1 phase in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituents on the piperazine ring , variations in the heterocyclic core , and modifications to the linker region .

Substituents on the Piperazine Ring

The piperazine ring’s N-substituents significantly influence biological activity and physicochemical properties.

Key Observations :

- Bulky substituents (e.g., 2,6-dimethyl-o-tolyl in 5k ) may reduce conformational flexibility, affecting receptor binding .

Modifications to the Linker Region

The ketone bridge can be replaced with thioether, sulfoxide, or sulfonyl groups, altering electronic properties and metabolic stability.

Key Observations :

- Sulfonyl derivatives (13 ) exhibit superior oxidative stability compared to thioethers (5b ) .

- Sulfinyl groups (12 ) introduce chirality, which may influence enantioselective binding .

Heterocyclic Core Replacements

Replacing the 3,5-dimethylisoxazole with other heterocycles modulates target affinity and solubility.

Key Observations :

- Pyridine-based analogs (Compounds 2–3) exhibit lower molecular weights and LogP values compared to isoquinoline derivatives (Compound 1), suggesting improved solubility .

- Fluorination (Compound 1 ) enhances metabolic stability and binding affinity through hydrophobic interactions .

Biological Activity

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H14N2O

- Molecular Weight : 190.25 g/mol

- CAS Number : 1156978-05-0

The compound features a piperazine ring linked to a 3,5-dimethylisoxazole moiety, which contributes to its unique biological properties.

Target Interactions

The primary biological targets of this compound include:

- Bromodomains : These are protein domains that recognize acetylated lysines on histones and non-histone proteins. The compound acts by displacing acetylated histone-mimicking peptides from bromodomains, thereby influencing gene expression and cellular signaling pathways .

Biochemical Pathways

The compound interferes with the histone-acetylation code, leading to alterations in gene expression related to metabolic processes. This mechanism can affect various cellular functions, including:

- Cell Signaling : Modulation of pathways involved in cell proliferation and apoptosis.

- Gene Expression : Changes in the expression levels of genes associated with metabolic regulation.

Cellular Effects

Research indicates that this compound can significantly influence cellular metabolism and function. Notable effects include:

- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Alterations in Gene Expression : Studies have demonstrated changes in the expression of genes linked to energy metabolism and cell growth .

Temporal Effects

The biological activity of the compound varies over time. Initial exposure may lead to immediate effects on cellular signaling, while prolonged exposure can result in more profound changes in cellular metabolism and function. Laboratory studies suggest that the compound's stability and degradation rates are crucial for its long-term efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research demonstrated that the compound effectively inhibits bromodomain-containing proteins in various cancer cell lines, leading to reduced cell proliferation.

- Animal Models : In vivo studies have shown that administration of the compound results in significant tumor growth inhibition in xenograft models, suggesting its potential as an anti-cancer agent .

- Mechanistic Insights : Detailed biochemical assays revealed that this compound alters histone acetylation patterns, impacting transcriptional regulation of oncogenes and tumor suppressor genes .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

| Gene Expression Modulation | Alters expression of genes involved in metabolism |

| Cell Proliferation Effects | Reduces proliferation in cancer cell lines |

| Tumor Growth Inhibition | Effective in xenograft models |

Q & A

Q. What are the common synthetic routes for preparing (3,5-dimethylisoxazol-4-yl)(piperazin-1-yl)methanone and related analogs?

-

Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting (3,5-dimethylisoxazol-4-yl)methanol with chloroacetylpiperazine derivatives under basic conditions (e.g., NaH in THF) yields the target compound. A similar approach involves sulfonylation or thioether formation using intermediates like 2-chloro-1-(4-(o-tolyl)piperazin-1-yl)ethanone (17a) with (3,5-dimethylisoxazol-4-yl)methanol (28) . Refluxing in aprotic solvents (e.g., THF) with catalysts like T₃P (propane phosphonic acid anhydride) improves coupling efficiency . Purification often involves column chromatography or recrystallization from ethanol-DMF mixtures.

-

Data Reference :

| Reaction Component | Example Reagents/Conditions | Yield (%) |

|---|---|---|

| Nucleophile | (3,5-Dimethylisoxazol-4-yl)methanol | N/A |

| Electrophile | 2-Chloro-1-(4-(o-tolyl)piperazin-1-yl)ethanone | 85–92% |

| Solvent/Catalyst | THF/NaH or T₃P | – |

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include ¹H/¹³C NMR to confirm piperazine and isoxazole ring integration, IR spectroscopy for carbonyl (C=O, ~1650–1700 cm⁻¹) and isoxazole ring vibrations, and mass spectrometry (MS) to verify molecular weight (e.g., [M+H]⁺ at m/z 236.1). X-ray crystallography, though less common, resolves stereochemical ambiguities. For analogs, elemental analysis (C, H, N) ensures purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with bulky substituents on the piperazine ring?

- Methodological Answer : Steric hindrance from bulky groups (e.g., aryl or sulfonyl) reduces nucleophilic accessibility. To mitigate:

-

Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

-

Employ microwave-assisted synthesis to accelerate kinetics.

-

Introduce protecting groups (e.g., Boc) on piperazine to temporarily reduce steric effects, followed by deprotection .

-

Optimize stoichiometry: Excess electrophile (1.2–1.5 eq) improves conversion .

- Data Reference :

| Derivative Type | Yield Without Optimization | Yield With Optimization |

|---|---|---|

| Sulfonylpiperazine | 60–70% | 85–90% |

| Arylpiperazine | 50–65% | 75–85% |

Q. What mechanistic insights exist for the biological activity of piperazine-isoxazole hybrids?

- Methodological Answer : Piperazine-isoxazole hybrids exhibit apoptosis induction in cancer cells via mitochondrial pathway activation (e.g., cytochrome c release, caspase-3/7 activation). For example, analogs like PCC [(2,4-dihydroxy-cyclohexyl)-(piperazin-1-yl)methanone] induce dose-dependent cytotoxicity in liver cancer cells (IC₅₀ = 8–12 µM) . Mechanistic studies involve:

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar analogs?

- Methodological Answer : Overlapping NMR signals (e.g., piperazine CH₂ vs. isoxazole CH₃) complicate analysis. Strategies include:

- 2D NMR (COSY, HSQC) to assign coupled protons/carbons.

- Variable-temperature NMR to reduce signal broadening in rigid analogs.

- Isotopic labeling (e.g., ¹⁵N-piperazine) to track nitrogen environments .

- Cross-validate with high-resolution MS (HRMS) for exact mass confirmation.

Synthesis Troubleshooting Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.